(R)-5-Amino-2-((1-(trans-4-methylcyClohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid
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Overview
Description
®-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid is a complex organic compound with a unique structure that combines an amino acid backbone with an imidazole ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
®-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The cyclohexyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-5-Amino-2-((1-(trans-4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid is unique due to its combination of an amino acid backbone with an imidazole ring and a cyclohexyl group. This structure provides a distinct set of chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H27N3O2 |
---|---|
Molecular Weight |
293.40 g/mol |
IUPAC Name |
(2R)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid |
InChI |
InChI=1S/C16H27N3O2/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17/h10-13,15H,2-9,17H2,1H3,(H,20,21)/t12?,13-,15?/m1/s1 |
InChI Key |
AEHFUSPLVGWEEP-JVWICGRDSA-N |
Isomeric SMILES |
CC1CCC(CC1)N2C=C(N=C2)C[C@@H](CCCN)C(=O)O |
Canonical SMILES |
CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O |
Origin of Product |
United States |
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